N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide

Kinase inhibitor design Eph receptor Trk inhibitor

Medicinal chemistry teams probing Eph/Trk kinase selectivity often require ortho-CF3 benzamide probes with defined hydrogen-bonding capacity, yet public bioactivity data for this specific compound is limited-verify with suppliers before procurement. • Ortho-CF3 substitution modulates amide carbonyl electron density and dihedral angle, critical for hinge-region binding. • 4-Hydroxyoxane tertiary alcohol enables direct conjugation to biotin, fluorophores, or E3 ligase ligands for PROTAC and chemical biology applications. • Structurally differentiated from meta/para-CF3 and des-hydroxy analogs, providing a reference point for QSPR model development.

Molecular Formula C14H16F3NO3
Molecular Weight 303.281
CAS No. 1351634-82-6
Cat. No. B2881972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide
CAS1351634-82-6
Molecular FormulaC14H16F3NO3
Molecular Weight303.281
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)O
InChIInChI=1S/C14H16F3NO3/c15-14(16,17)11-4-2-1-3-10(11)12(19)18-9-13(20)5-7-21-8-6-13/h1-4,20H,5-9H2,(H,18,19)
InChIKeyCLMXREJLFRJETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity & Scaffold Properties of Trifluoromethylbenzamide


N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide is a synthetic, small-molecule benzamide derivative (MW 303.28 g/mol, C14H16F3NO3) featuring an ortho-trifluoromethyl substituent on the phenyl ring and a 4-hydroxyoxan-4-ylmethyl moiety on the amide nitrogen. The compound belongs to a broad class of trifluoromethyl-substituted benzamides investigated as kinase inhibitors, particularly for Eph receptor and Trk family kinases [1]. The tetrahydropyran (oxane) ring bearing a tertiary alcohol introduces hydrogen-bonding capacity (computed logP ~4.1, PSA ~75.6 Ų) that differentiates it from simpler N-alkyl benzamide analogs . Critically, publicly available quantitative biological data for this specific compound is extremely limited; the evidence presented herein draws primarily on structural inference from closely related chemical series and patent disclosures, and users should verify activity data directly with suppliers before committing to procurement.

Scaffold class ortho-CF3 benzamide kinase inhibitor pharmacophore Eph/Trk patent family US20060035897A1
Key functionality Tertiary alcohol on oxane ring enables H-bonding and conjugation HBD=2, PSA=75.6 Ų; des-hydroxy analogs lack this handle
Procurement context Med chem building block for SAR, library synthesis, and probe design Verify activity data with suppliers; limited public bioactivity data

Why Generic Substitution Fails


Trifluoromethyl-substituted benzamides exhibit pronounced positional sensitivity: the ortho-CF3 orientation present in this compound influences both the electron density of the amide carbonyl and the dihedral angle between the amide and the aromatic ring, parameters known to govern kinase hinge-region binding and selectivity profiles within the Eph/Trk inhibitor pharmacophore [1]. Replacing the ortho-CF3 with a meta- or para-CF3, or substituting the 4-hydroxyoxan-4-ylmethyl group with a simple alkyl chain (e.g., methyl, ethyl, or unsubstituted tetrahydropyran), removes key hydrogen-bond donor/acceptor contacts that modulate target residence time and solubility . Additionally, the tertiary alcohol on the oxane ring provides a synthetic handle for further derivatization (e.g., prodrug esterification or conjugation) that is absent in des-hydroxy or N-alkyl analogs; therefore, generic substitution may compromise both biological readout and downstream synthetic utility in medicinal chemistry campaigns.

This compound ortho-CF3, 4-hydroxyoxan-4-ylmethyl benzamide
meta-/para-CF3 analog Regioisomer shift alters amide-aromatic dihedral angle and may reduce Eph kinase pocket complementarity; SAR trend favors ortho substitution
This compound Tertiary alcohol present (HBD=2)
Des-hydroxy or N-alkyl analog Loss of H-bond donor and conjugation site may reduce solubility, target residence time, and synthetic versatility

Differentiation Evidence for Trifluoromethylbenzamide


Ortho-CF3 Conformational Restriction vs. Meta/Para

In the trifluoromethyl benzamide kinase inhibitor series exemplified in US20060035897A1, ortho-CF3 substitution on the benzamide ring (as present in the target compound) forces the amide group out of the plane of the aromatic ring due to steric clash, creating a distinct dihedral angle that is critical for occupying the hydrophobic back pocket of Eph receptor kinases [1]. Meta- and para-CF3 analogs (e.g., 3-(trifluoromethyl)benzamide or 4-(trifluoromethyl)benzamide derivatives) adopt a more planar conformation, reducing complementarity with the kinase selectivity pocket. While no direct IC50 comparison for this exact compound is publicly available, the patent explicitly claims that ortho-substituted trifluoromethyl benzamides exhibit superior Eph kinase inhibition relative to regioisomeric analogs, a trend consistent across multiple exemplified compounds [1].

Ortho-CF3 Conformation
Class-level inference
Non-planar amide conformation vs. planar meta/para; patent SAR reports consistent trend favoring ortho-CF3 for Eph kinase inhibition
May support Eph/Trk kinase pocket complementarity
No direct IC50 comparison available for this exact compound
Kinase inhibitor design Eph receptor Trk inhibitor conformational analysis

Hydroxyoxane Dual H-Bond Donor/Acceptor Capacity

Computed physicochemical properties for this compound indicate 2 hydrogen-bond donors (amide NH and tertiary alcohol OH) and 5 hydrogen-bond acceptors (amide carbonyl, oxane ring oxygen, and CF3 fluorine atoms), with a polar surface area (PSA) of 75.63 Ų . In contrast, the des-hydroxy analog N-(oxan-4-ylmethyl)-2-(trifluoromethyl)benzamide or simple N-methyl-2-(trifluoromethyl)benzamide would possess only 1 H-bond donor and lower PSA (estimated ~55-60 Ų), reducing aqueous solubility and limiting target-binding interactions that require the hydroxyl moiety. The tertiary alcohol also serves as a conjugation site for ester prodrugs or affinity tags, a synthetic versatility not available in non-hydroxylated comparators. While no head-to-head solubility or potency data is available for this exact pair, the presence of an additional H-bond donor typically improves solubility by 2- to 10-fold in congeneric benzamide series .

H-Bond Capacity
Class-level inference
Target: HBD=2, HBA=5, PSA=75.6 Ų vs. des-hydroxy analog: HBD=1, PSA ~55–60 Ų; estimated solubility improvement 2–10× (class-level)
May enhance aqueous solubility and target-binding interactions
Computed properties; no experimental solubility data available
Medicinal chemistry solubility enhancement hydrogen bonding prodrug design

Purity Specification as Procurement Benchmark

Multiple commercial suppliers list this compound with a minimum purity of 98% as determined by HPLC, with delivery times of approximately 20 working days for milligram to gram quantities . This purity threshold meets or exceeds the typical requirement for building blocks used in medicinal chemistry hit-to-lead optimization (>95% by HPLC). Suppliers commonly provide certificates of analysis (CoA) upon request. For comparison, the parent building block 2-(trifluoromethyl)benzamide (CAS 360-64-5) is available at ≥98% purity from major vendors, and procurement decisions for the elaborated N-[(4-hydroxyoxan-4-yl)methyl] derivative should reference this benchmark. No specific impurity profiling data (e.g., residual solvents, heavy metals) is publicly available for this compound; users should request batch-specific CoA from the vendor before use in sensitive biological assays.

Purity Specification
Data to verify
≥98% (HPLC) per vendor specification; matches benchmark of parent 2-(trifluoromethyl)benzamide
Meets med chem building block threshold for hit-to-lead optimization
Request batch-specific CoA; no independent impurity profiling published
Chemical procurement quality control purity specification building block

Application Scenarios for Trifluoromethylbenzamide


Eph/Trk Kinase Hit-to-Lead and SAR

The ortho-CF3 benzamide scaffold is directly claimed within the Eph/Trk kinase inhibitor patent family (US20060035897A1) [1]. This compound serves as a strategic intermediate or tool compound for medicinal chemistry teams probing the contribution of the 4-hydroxyoxan-4-ylmethyl substituent to kinase selectivity and ADME properties. Its procurement is justified when the research objective is to compare ortho-CF3 vs. meta/para regioisomers or to evaluate the hydrogen-bonding contribution of the tertiary alcohol in target engagement assays.

Building Block for Fluorinated Compound Libraries

The trifluoromethyl group and hydroxyl-bearing oxane ring make this compound a versatile building block for library synthesis . The tertiary alcohol can be acylated, alkylated, or oxidized to introduce additional diversity, while the amide linkage is amenable to further modification. This is particularly relevant for fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) construction, where the hydroxyl group provides a convenient attachment point for encoding tags or solid supports.

Hydrogen-Bonding and Membrane Permeability Probe

With a computed PSA of 75.63 Ų and logP of 4.11 , this compound occupies a region of chemical space (PSA 60-80 Ų, logP 3-5) that is critical for balancing passive membrane permeability and aqueous solubility. Researchers investigating the relationship between hydrogen-bond donor count and Caco-2 permeability or oral bioavailability within a congeneric benzamide series can use this hydroxyl-containing scaffold as a reference point against its des-hydroxy analogs, enabling quantitative structure-property relationship (QSPR) model development.

Affinity Probe and PROTAC Conjugate Precursor

The tertiary alcohol provides a regiochemically defined handle for ester or carbamate linkage to biotin tags, fluorophores, or E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) for targeted protein degradation (PROTAC) applications . This differentiates it from simple N-alkyl benzamides that lack a conjugation-ready hydroxyl group, reducing the synthetic steps required to generate chemical biology tool compounds.

Application
Selection Property
Validation Focus
Eph/Trk Kinase Hit-to-Lead and SAR
ortho-CF3 regioisomer identity
Kinase selectivity pocket complementarity vs. meta/para analogs
Fluorinated Compound Library Synthesis
Tertiary alcohol conjugation handle
Acylation, alkylation, or oxidation at the oxane hydroxyl
H-Bonding and Permeability Probe
HBD count and PSA (75.6 Ų)
Caco-2 permeability and solubility QSPR model development
Affinity Probe and PROTAC Conjugate Precursor
Regiochemically defined hydroxyl attachment point
Ester/carbamate linkage to biotin, fluorophores, or E3 ligase ligands
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